molecular formula C14H24O B13197282 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13197282
M. Wt: 208.34 g/mol
InChI Key: HBPIPAHDBANNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-7-oxaspiro[56]dodec-9-ene is a spirocyclic compound characterized by a unique three-dimensional structure Spirocyclic compounds are notable for their conformational rigidity and broad biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene typically involves the Diels-Alder reaction of an α-methylene caprolactam and a diene in the presence of a copper(II) and (S,S)-tBu-BOX complex. This reaction affords the desired spirocyclic compounds with good exo-selectivity and excellent enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide as bases.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted spirocyclic derivatives.

Scientific Research Applications

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific spirocyclic framework and the presence of an oxaspiro ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3

InChI Key

HBPIPAHDBANNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CCC=CCO2)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.